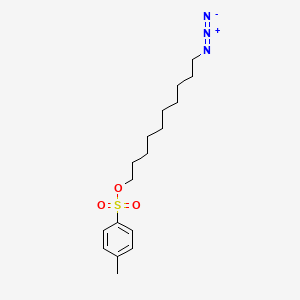![molecular formula C16H8F2N4O2 B8125486 1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione](/img/structure/B8125486.png)
1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione is a compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the benzyl group enhances the compound’s chemical stability and biological activity.
准备方法
The synthesis of 1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using azide-alkyne cycloaddition, also known as the “click” reaction. This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form a 1,2,3-triazole.
Introduction of the Isoquinoline Moiety: The isoquinoline moiety can be introduced through various synthetic routes, including cyclization reactions involving ortho-substituted benzylamines and aldehydes.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
化学反应分析
1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the isoquinoline moiety using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the benzyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-CPBA
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in drug design due to its triazole and isoquinoline moieties, which are known for their biological activities.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Biology: It can serve as a probe in chemical biology to study protein-ligand interactions and enzyme inhibition.
Material Science: The compound’s unique structure may find applications in material science, particularly in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The isoquinoline moiety may also contribute to the compound’s biological activity by interacting with DNA or proteins. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent inhibitor of its targets .
相似化合物的比较
1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, including enzyme inhibition and antimicrobial properties.
Isoquinoline Derivatives: Compounds with the isoquinoline moiety are known for their anticancer and antimicrobial activities.
Fluorinated Benzyl Compounds: The presence of fluorine atoms in the benzyl group enhances the compound’s chemical stability and biological activity, making it unique compared to non-fluorinated analogs.
Similar compounds include:
- This compound
- 1,2,3-Triazole derivatives
- Isoquinoline derivatives
- Fluorinated benzyl compounds
属性
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]triazolo[4,5-g]isoquinoline-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F2N4O2/c17-9-3-8(4-10(18)5-9)7-22-14-13(20-21-22)15(23)12-6-19-2-1-11(12)16(14)24/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQYIXCPSXWUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C3=C(C2=O)N=NN3CC4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
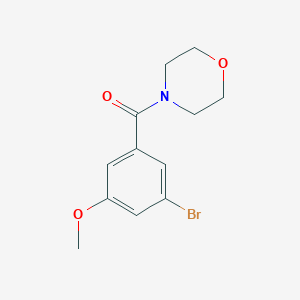
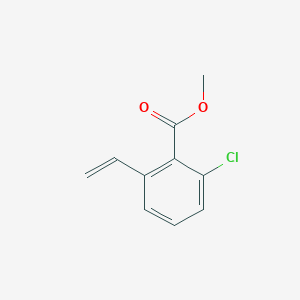
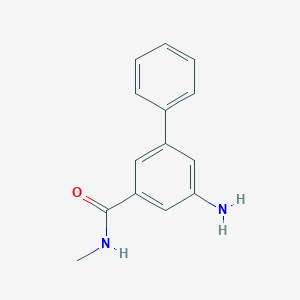
![[1-(4-Thiophen-3-yl-phenyl)-cyclopropyl]-methanol](/img/structure/B8125431.png)
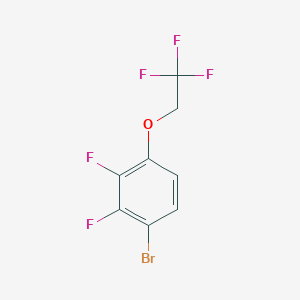
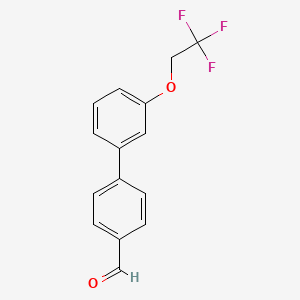
![2-amino-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B8125447.png)

![1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B8125457.png)
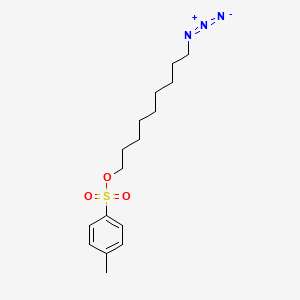
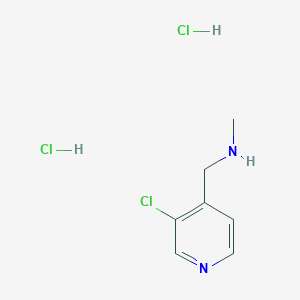
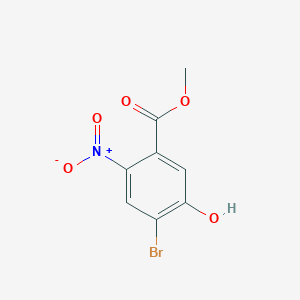
![(S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B8125499.png)
